Methyl 2-fluoro-4-(methoxymethoxy)benzoate
Description
Methyl 2-fluoro-4-(methoxymethoxy)benzoate is a fluorinated aromatic ester characterized by a methoxymethoxy (-OCH2OCH3) substituent at the para position and a fluorine atom at the ortho position of the benzoate ring. The fluorine atom enhances electron-withdrawing properties, while the methoxymethoxy group introduces steric bulk and modulates solubility .
Properties
IUPAC Name |
methyl 2-fluoro-4-(methoxymethoxy)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO4/c1-13-6-15-7-3-4-8(9(11)5-7)10(12)14-2/h3-5H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQKWUSVAIGIVFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=CC(=C(C=C1)C(=O)OC)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-fluoro-4-(methoxymethoxy)benzoate typically involves the esterification of 2-fluoro-4-(methoxymethoxy)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-fluoro-4-(methoxymethoxy)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.
Oxidation and Reduction: Reagents such as potassium permanganate (oxidation) or lithium aluminum hydride (reduction) can be employed.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used.
Hydrolysis: 2-fluoro-4-(methoxymethoxy)benzoic acid and methanol.
Oxidation and Reduction: Products vary based on the specific reaction conditions.
Scientific Research Applications
Methyl 2-fluoro-4-(methoxymethoxy)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-fluoro-4-(methoxymethoxy)benzoate involves its interaction with specific molecular targets and pathways. The fluorine atom and methoxymethoxy group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. Detailed studies are required to elucidate the exact pathways and molecular targets involved .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table highlights key structural analogs and their substituent effects:
Key Observations:
- Electron-withdrawing vs. Electron-donating Groups : The fluorine atom in this compound increases electrophilicity, making it more reactive in nucleophilic substitution compared to methyl or methoxy substituents .
- Methoxymethoxy vs. Chloro: The methoxymethoxy group enhances solubility in polar solvents (e.g., ethanol, dichloromethane) relative to chloro derivatives, which are more lipophilic .
Physical and Chemical Properties
Solubility and Melting Points:
- This compound: Exhibits good solubility in dichloromethane and ethanol due to the polar methoxymethoxy group .
- Methyl 4-chloro-2-fluorobenzoate : Higher melting point (~100–104°C) compared to methoxymethoxy analogs, attributed to stronger intermolecular forces in chloro derivatives .
- 2-Fluoro-4-methoxybenzoic acid: Poor solubility in non-polar solvents; melting point >150°C due to hydrogen bonding in the free acid form .
Reactivity:
- Ester Hydrolysis : The methoxymethoxy group may slow hydrolysis compared to simpler esters (e.g., methyl benzoate) due to steric hindrance .
- Electrophilic Aromatic Substitution : Fluorine directs incoming electrophiles to the meta position, while methoxymethoxy directs to ortho/para positions, creating regioselectivity challenges .
Biological Activity
Methyl 2-fluoro-4-(methoxymethoxy)benzoate is a chemical compound that has garnered interest in the scientific community for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.
Chemical Structure and Properties
This compound is characterized by its unique molecular structure, which includes a fluorine atom and a methoxymethoxy group attached to the benzoate framework. The presence of these functional groups is believed to influence its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₁F O₃ |
| Molecular Weight | 196.19 g/mol |
| Solubility | Soluble in organic solvents |
| Stability | Relatively stable under standard conditions |
The biological activity of this compound may be attributed to its interaction with specific molecular targets, including enzymes and receptors. The fluorine atom can enhance the compound's lipophilicity, potentially increasing its ability to penetrate cellular membranes and interact with intracellular targets. Research indicates that this compound can inhibit certain enzyme activities, which is crucial for its therapeutic potential.
Anticancer Activity
This compound has shown promising results in inhibiting the proliferation of cancer cells in vitro. Studies have indicated that it exhibits significant antiproliferative effects against various cancer cell lines, including breast cancer cells. The precise mechanism of action remains to be fully elucidated; however, it is hypothesized that the compound disrupts critical signaling pathways involved in cell growth and survival.
Antibacterial Properties
In addition to its anticancer activity, this compound has demonstrated antibacterial properties against several strains of bacteria, including Escherichia coli and Staphylococcus aureus. The antibacterial mechanism may involve the inhibition of bacterial enzyme activities essential for their growth and replication.
Case Studies
- Anticancer Study : A study conducted on the effects of this compound on breast cancer cell lines revealed a dose-dependent inhibition of cell proliferation. The IC50 values ranged from 10 to 20 µM, indicating moderate potency compared to established chemotherapeutics .
- Antibacterial Efficacy : In a separate investigation, the compound was tested against various bacterial strains. It exhibited minimum inhibitory concentrations (MICs) ranging from 0.5 to 2 µg/mL against Staphylococcus aureus, suggesting significant antibacterial activity .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| Methyl 2-fluorobenzoate | Moderate antibacterial activity | Lacks methoxymethoxy group |
| Methyl 4-fluorobenzoate | Antiproliferative effects in certain cancers | Fluorine positioned differently |
| Methyl 2-fluoro-5-(methoxymethyl)benzoate | Significant antibacterial and anticancer properties | Contains methoxymethyl instead of methoxymethoxy |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
